molecular formula C12H9NO3 B1636628 3-acetylquinoline-4-carboxylic Acid

3-acetylquinoline-4-carboxylic Acid

Cat. No.: B1636628
M. Wt: 215.2 g/mol
InChI Key: QAATYLLDIDZHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Medicinal Sciences

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a structural motif of immense importance in medicinal chemistry. wikipedia.orgwikipedia.orgwikipedia.org Its versatile nature allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. wikipedia.orgwikipedia.orgwikipedia.org Quinoline derivatives have been successfully developed into drugs with applications spanning various therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory treatments. wikipedia.orgwikipedia.org The inherent "druggability" of the quinoline nucleus, combined with well-established synthetic pathways, makes it an attractive starting point for the design of new therapeutic agents. wikipedia.org

Research Trajectory of 3-Acetylquinoline-4-carboxylic Acid and its Analogs

The research journey of this compound is intrinsically linked to the broader history of quinoline chemistry. The initial discovery and development of quinoline-based antimalarials like quinine (B1679958) and chloroquine (B1663885) in the early 20th century laid the groundwork for exploring the therapeutic potential of this heterocyclic system. scribd.com Over the decades, the focus has expanded dramatically, with researchers investigating the utility of quinoline derivatives against a multitude of diseases.

The synthesis of quinoline-4-carboxylic acids, in particular, has been a significant area of research, with established methods like the Doebner and Pfitzinger reactions providing access to a wide variety of substituted analogs. wikipedia.orgresearchgate.netresearchgate.net These reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or isatins with carbonyl compounds, respectively, have been refined over time to improve yields and accommodate a broader range of starting materials. wikipedia.orgresearchgate.net

The introduction of the 3-acetyl group to the quinoline-4-carboxylic acid framework represents a more recent avenue of investigation. This specific substitution pattern has drawn interest for its potential to modulate the biological activity of the parent molecule. Research into 3-acetyl-4-phenylquinoline-based sulfonamides and other derivatives has demonstrated the potential of this class of compounds in various therapeutic contexts. researchgate.net While a detailed historical timeline for this compound itself is not extensively documented, its emergence is a logical progression in the ongoing exploration of the vast chemical space offered by the quinoline scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

3-acetylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H9NO3/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12(15)16/h2-6H,1H3,(H,15,16)

InChI Key

QAATYLLDIDZHOJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O

Origin of Product

United States

Synthesis of 3 Acetylquinoline 4 Carboxylic Acid and Its Analogs

The construction of the 3-acetylquinoline-4-carboxylic acid core and its derivatives is primarily achieved through well-established synthetic methodologies in heterocyclic chemistry. The Pfitzinger and Doebner reactions are the most prominent routes employed for this purpose.

The Pfitzinger reaction offers a direct approach to substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org For the synthesis of this compound, the likely carbonyl component would be a β-diketo compound or a related species that can provide the acetyl group at the 3-position.

The Doebner reaction , another classical method, involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid to yield a quinoline-4-carboxylic acid. wikipedia.orgnih.gov Modifications of this reaction, such as the Doebner-von Miller reaction, utilize α,β-unsaturated carbonyl compounds. wikipedia.org These methods provide a versatile toolkit for accessing a wide range of substituted quinoline-4-carboxylic acids, including those with an acetyl group at the C3 position.

Interactive Data Table: Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Reaction NameReactantsProduct TypeKey Features
Pfitzinger Reaction Isatin, Carbonyl Compound, BaseSubstituted quinoline-4-carboxylic acidsDirect route to the quinoline-4-carboxylic acid core. wikipedia.orgwikipedia.org
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidsA three-component reaction offering structural diversity. wikipedia.orgnih.gov
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundQuinolinesA modification of the Doebner reaction. wikipedia.org

Biological Activities of 3 Acetylquinoline 4 Carboxylic Acid and Its Analogs

Classical Quinoline Synthesis Approaches

The foundational methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant. These classical reactions provide the basis for many modern synthetic routes.

Doebner Reaction and Modern Modifications

The Doebner reaction, first reported by Oskar Doebner in 1887, is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.govjptcp.comsci-hub.se This method is a significant pathway for synthesizing derivatives of quinoline-4-carboxylic acid. iipseries.org

The reaction is typically carried out by mixing the three components, often in a solvent like ethanol. sci-hub.semdpi.com While it offers a straightforward route to 4-carboxyquinolines, the yields can be compromised by the formation of by-products. sci-hub.se The nature of these by-products often depends on the specific starting materials used. sci-hub.se For instance, anilines with electron-donating groups can lead to the formation of 2-methyl-4-carboxyquinolines. sci-hub.se

Modern modifications have aimed to improve the efficiency and applicability of the Doebner reaction. One significant development is the Doebner hydrogen-transfer reaction, which is particularly effective for anilines with electron-withdrawing groups that typically give low yields in the conventional reaction. nih.govnih.gov This modified approach can be used for large-scale synthesis of bioactive molecules. nih.gov Catalysts such as trifluoroacetic acid have been employed to facilitate the reaction. mdpi.com Microwave irradiation has also been explored as a way to accelerate the Doebner reaction. mdpi.com

A notable application of the Doebner reaction is in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid. mdpi.com

Pfitzinger Reaction for Quinoline-4-carboxylic Acids

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in the late 19th century, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in a basic medium. wikipedia.orgjocpr.comnih.gov

The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction is considered a powerful tool for this class of compounds, though it traditionally involves a two-step process with strong base and acid. thieme-connect.com

Variations and improvements to the Pfitzinger reaction have been developed. For example, the Halberkann variant, which uses N-acyl isatins, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org More recent modifications have focused on creating one-pot procedures under milder conditions. One such improvement uses TMSCl to mediate the reaction between isatins and N,N-dimethylenaminones, allowing for the direct synthesis of quinoline-4-carboxylic esters or acids in good yields. thieme-connect.com This modified approach is advantageous as it broadens the substrate scope and utilizes readily available starting materials. thieme-connect.com

The Pfitzinger reaction has been widely used in the synthesis of various bioactive molecules and drug intermediates. researchgate.netjocpr.com

Friedländer Synthesis

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing a reactive α-methylene group to form a quinoline derivative. wikipedia.orgorganicreactions.org The reaction can be catalyzed by acids (such as trifluoroacetic acid or toluenesulfonic acid), bases, or Lewis acids, and can sometimes be achieved by simply heating the reactants. wikipedia.orgorganicreactions.orgorganic-chemistry.org

Two primary mechanisms are proposed for the Friedländer synthesis. One involves an initial aldol (B89426) addition followed by dehydration and then imine formation. The other pathway begins with Schiff base formation, followed by an aldol-type reaction and subsequent elimination. wikipedia.org

This method is versatile and has been subject to numerous modifications to improve its efficiency and environmental friendliness. For example, the use of ionic liquids like [bmim]HSO₄ has been shown to be an effective catalyst under solvent-free conditions. nih.gov Other catalysts, including iodine and neodymium(III) nitrate (B79036) hexahydrate, have also been successfully employed. organic-chemistry.org A notable application is the synthesis of 3-acetyl-2-methyl-4-phenylquinoline, which has been achieved with high reusability and catalytic activity using a copper-based metal-organic framework (CuBTC). nih.gov

Combes and Knorr Reaction Methodologies

Combes Quinoline Synthesis: First described by Combes in 1888, this method involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-substituted quinoline. wikipedia.org The rate-determining step is the electrophilic aromatic annulation. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org

Knorr Quinoline Synthesis: Developed by Ludwig Knorr in 1886, this reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid or polyphosphoric acid (PPA). wikipedia.org The reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org Under certain conditions, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. wikipedia.org The choice of acid and its concentration can influence the product distribution. For example, using a large excess of PPA favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxyquinoline. wikipedia.org A 2007 study proposed that the reaction proceeds through a doubly O-protonated dicationic intermediate, which acts as a superelectrophile. wikipedia.org

Conrad-Limpach Quinoline Synthesis

The Conrad-Limpach synthesis, reported in 1887, involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org This reaction can lead to the formation of either 4-hydroxyquinolines or 4-quinolones. wikipedia.orgquimicaorganica.org The reaction conditions, particularly temperature, play a crucial role in determining the product. At lower temperatures, a β-amino acrylate (B77674) is formed, which upon cyclization, yields a 4-quinolone. pharmaguideline.com At higher temperatures, the reaction favors the formation of 2-quinolones via the cyclization of β-ketoester anilides. pharmaguideline.com

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base. wikipedia.org This intermediate undergoes a thermally induced electrocyclic ring closure to form the quinoline ring system. wikipedia.org The use of an inert, high-boiling solvent like mineral oil has been shown to significantly improve the yields of the cyclization step. wikipedia.org

Contemporary Synthetic Strategies and Catalytic Methods

Modern approaches to quinoline synthesis often focus on improving the efficiency, selectivity, and environmental footprint of classical methods. These strategies frequently involve the use of novel catalysts and reaction media.

Recent advancements have included the development of one-pot syntheses that combine multiple reaction steps, reducing waste and simplifying procedures. For example, a one-pot method for synthesizing quinoline-4-carboxylic acid derivatives utilizes a novel catalyst, Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, in a solvent-free system, achieving high yields in short reaction times. researchgate.net

The use of microwave irradiation has also been shown to accelerate many classical quinoline syntheses, including the Doebner and Friedländer reactions. nih.govmdpi.comresearchgate.net Ionic liquids are increasingly used as both solvents and catalysts, offering advantages such as thermal stability and recyclability. nih.gov

Furthermore, metal-free catalytic systems are gaining attention. For instance, the Friedländer synthesis can be effectively catalyzed by the ionic liquid [bmim]HSO₄ under solvent-free conditions. nih.gov Visible-light-mediated oxidative cyclization using an organic photocatalyst represents another innovative, transition-metal-free approach to quinoline synthesis. organic-chemistry.org

In the context of producing this compound and its derivatives, contemporary methods often build upon the foundational principles of classical reactions, incorporating new technologies and catalytic systems to enhance performance and sustainability. For example, a new method for synthesizing substituted 3-quinoline carboxylic acids involves carbonylation and selective decarboxylation of a functionalized quinoline. google.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.gov This technology has been successfully applied to the synthesis of quinoline derivatives. nih.govwjbphs.com For instance, the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one has been demonstrated using microwave heating with a proline catalyst, achieving a 98% yield. wjbphs.com This method involves a sequential in situ Michael addition, cyclization, and aromatization. wjbphs.com Microwave irradiation has also been utilized in the synthesis of quinoline-3-carboxylic acid derivatives in aqueous micellar microreactors, highlighting its versatility. nih.gov The use of microwave energy offers a green and efficient alternative to conventional heating methods for the synthesis of quinoline-based compounds. mdpi.comnih.govrsc.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions are highly valued in organic synthesis for their efficiency and atom economy. The Doebner reaction, a three-component reaction involving anilines, aldehydes, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. nih.govresearchgate.netresearchgate.net This method has been refined to be more environmentally friendly by using water as a solvent and employing catalysts like ytterbium perfluorooctanoate [Yb(PFO)3], which can be recycled. researchgate.net A modified Doebner hydrogen transfer strategy has been developed, offering excellent conversion rates and broad substrate scope under mild conditions. researchgate.net These one-pot approaches provide a direct and efficient route to quinoline-4-carboxylic acid derivatives, minimizing waste and simplifying purification processes. nih.govresearchgate.netresearchgate.netnih.govdergipark.org.tr

Role of Catalysts in Quinoline Annulation

Catalysts play a crucial role in the synthesis of quinolines, influencing reaction rates, yields, and selectivity. In the Doebner reaction, Lewis acids such as BF3·THF have been shown to be effective catalysts, particularly for reactions involving electron-deficient anilines. nih.gov The choice of solvent is also critical, with acetonitrile (B52724) often being preferred for ease of post-treatment. nih.gov Other catalysts, including copper and silver compounds, have been employed in various quinoline synthesis strategies involving oxidative annulation. mdpi.com For example, copper acetate (B1210297) can catalyze the in-situ generation of 3-substituted quinoline derivatives, while cuprous iodide has been used for intramolecular oxidative cyclization. mdpi.com Metal-free catalytic systems, such as those using methanesulfonic acid (MSA) and NaI, have also been developed for the [4+2] annulation of anthranils and enaminones to produce 3-acylquinolines. mdpi.com

Vilsmeier-Haack Acetylation and Cyclization Routes

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a versatile reagent used for formylation and cyclization reactions. organic-chemistry.org This reagent has been employed in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides through a cyclization process. The reaction is particularly effective for N-arylacetamides with electron-donating groups. The Vilsmeier-Haack reaction has also been utilized to synthesize key intermediates for furoquinoline alkaloids. rroij.com For instance, 3-acyl-2,4-dihydroxy quinoline can be treated with the Vilsmeier-Haack reagent to yield 3-chloro-3-(2,4-dichloroquinoline-3-yl)acrylaldehyde, a precursor to various alkaloids. rroij.com

Chemical Transformations and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, allowing for a variety of chemical transformations and the synthesis of a diverse range of derivatives.

Reactions of the Acetyl Moiety

The acetyl group at the 3-position of the quinoline ring is a key functional handle for further molecular elaboration.

The acetyl group can readily react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones. nih.gov Enaminones are versatile intermediates in organic synthesis. The formation of an enaminone introduces a new reactive site, the enamine double bond, which can participate in various subsequent reactions. For instance, these enaminone intermediates can undergo nucleophilic substitution with aminobenzoic acids to create more complex molecular architectures. nih.gov The enaminone linker provides a degree of rigidity to the molecule due to the nature of the double bond and potential intramolecular hydrogen bonding. nih.gov

Cyclocondensation to Form Pyrazoles, Isoxazoles, and Pyrimidines

The 3-acetyl group in quinoline derivatives is a versatile handle for the construction of various heterocyclic rings through cyclocondensation reactions. These reactions involve the condensation of the acetyl group with a binucleophilic reagent, leading to the formation of a new ring fused to or substituted on the quinoline core.

Pyrazoles:

The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-ones with hydrazines is a common method for synthesizing pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net This reaction is typically carried out by refluxing the reactants in ethanol. researchgate.net The resulting pyrazole (B372694) derivatives have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net

Table 1: Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-ones

Reactant 1 Reactant 2 Product

Isoxazoles and Pyrimidines:

While direct synthesis of isoxazoles and pyrimidines from this compound is less commonly detailed in the provided context, the general principle of cyclocondensation can be applied. For instance, the reaction with hydroxylamine (B1172632) could theoretically yield isoxazole (B147169) derivatives, and condensation with urea (B33335) or thiourea (B124793) could lead to pyrimidine or thiopyrimidine structures, respectively. These transformations are standard in heterocyclic chemistry.

Modifications and Esterification of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the quinoline ring is a key site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives.

Esterification:

Esterification of quinoline-4-carboxylic acids is a fundamental transformation. researchgate.net The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄), is a widely used method. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and often, the alcohol is used as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Another effective method for esterification, particularly for sterically hindered acids, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its high yields and suppression of side products. organic-chemistry.org

Table 2: Common Esterification Methods for Quinoline-4-carboxylic Acids

Method Reagents Key Features
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Equilibrium reaction, alcohol often used in excess. masterorganicchemistry.comyoutube.com

These esterification reactions are crucial for producing quinoline-4-carboxylate (B1235159) derivatives, which are important intermediates for further synthetic manipulations. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the substituents present.

Electrophilic Substitution:

In quinoline, electrophilic substitution reactions typically occur on the benzene (B151609) ring (carbocycle) because it is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org The preferred positions for substitution are C5 and C8, as the Wheland intermediates formed by attack at these positions are more stable. quimicaorganica.orgimperial.ac.uk The presence of the acetyl and carboxylic acid groups, which are deactivating, would likely make electrophilic substitution on the quinoline ring of this compound more challenging and direct it to the 5- and 8-positions.

Nucleophilic Substitution:

Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives. youtube.comkhanacademy.org The carboxylic acid group of this compound can be converted to more reactive derivatives like acid chlorides, which can then readily react with various nucleophiles. For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to an acid chloride. This acid chloride can then undergo nucleophilic acyl substitution with alcohols to form esters, with amines to form amides, or with water to revert to the carboxylic acid. youtube.comyoutube.com

N-Substitution and N-Oxidation Reactions

N-Substitution:

The nitrogen atom in the quinoline ring can undergo substitution reactions. For example, N-alkylation of quinoline derivatives can be achieved using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile. researchgate.net This approach has been used to synthesize various N-alkylated quinoline-4-carboxylic acid derivatives. researchgate.net N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one has been accomplished using methyl iodide with sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in N,N-dimethylformamide (DMF). researchgate.net

N-Oxidation:

While specific examples of N-oxidation of this compound are not detailed in the provided search results, N-oxides of quinoline are known to influence the regioselectivity of electrophilic substitution reactions. quimicaorganica.org The N-oxide group can direct incoming electrophiles to different positions than in the parent quinoline.

Synthesis of Bis-Quinolinone Derivatives

The synthesis of molecules containing two quinolinone moieties, known as bis-quinolinones, has been reported. One such synthesis involves the condensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazides. researchgate.net This reaction leads to the formation of the corresponding bis-quinolinone derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals a distinct set of signals that correspond to the various protons in the molecule. The aromatic protons on the quinoline ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the acetyl and carboxylic acid groups. The acetyl group's methyl protons are expected to produce a singlet in the aliphatic region, typically around 2.5-3.0 ppm. The carboxylic acid proton is often observed as a broad singlet at a very downfield chemical shift, usually above 10 ppm, and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O). libretexts.org

Interactive Data Table: ¹H NMR Spectral Data for Quinoline Derivatives

CompoundSolventChemical Shift (δ) in ppm
Ethyl 7,8-dimethylquinoline-3-carboxylate CDCl₃9.42 (s, 1H), 8.72 (s, 1H), 7.64 (d, 1H, J = 8.4 Hz), 7.40 (d, 1H, J = 8.1 Hz), 4.46 (q, 2H, J =6.9 Hz), 2.76 (s, 3H), 2.52 (s, 3H), 1.45 (t, 3H, J = 6.9 Hz) rsc.org
2-Methylquinoline-4-carboxylic acid -10.90 (s, 1H, D₂O exchangeable), 8.639-8.667 (dd, 1H), 8.319-8.347 (dd, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 3.0 (s, 3H, CH₃), 2.5 (s, 1H, CH) researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the acetyl and carboxylic acid groups are expected to resonate at the most downfield positions, typically in the range of 160-200 ppm. The aromatic carbons of the quinoline ring will appear in the approximate range of 120-150 ppm. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data for Quinoline Derivatives

CompoundSolventChemical Shift (δ) in ppm
Ethyl 7,8-dimethylquinoline-3-carboxylate CDCl₃165.7, 148.74, 148.68, 140.0, 138.6, 134.6, 130.2, 126.0, 125.0, 121.9, 61.2, 20.9, 14.3, 13.3 rsc.org
2-(2-Nitrophenyl)quinoline-4-carboxylic acid derivative CDCl₃170.27, 166.92, 157.40, 147.35, 143.62, 137.01, 130.18, 129.92, 129.49, 129.41, 127.53, 127.38, 125.42, 123.65, 123.00, 122.51, 118.67, 61.47, 58.98, 54.50 (2C), 45.35 (2C), 40.43, 25.41, 23.84 (2C) mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉NO₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio (m/z) that confirms its molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for quinoline carboxylic acids may involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (-COOH). nih.gov The acetyl group can also undergo characteristic fragmentation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A broad O-H stretching vibration from the carboxylic acid group is typically observed in the region of 2500-3300 cm⁻¹. libretexts.orgyoutube.com The C=O stretching vibrations for the carboxylic acid and the acetyl ketone will appear in the range of 1680-1740 cm⁻¹. ui.ac.id C-H stretching vibrations from the aromatic ring and the acetyl group will also be present.

Interactive Data Table: Characteristic IR Absorption Frequencies for Carboxylic Acids

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid) 2500-3300Broad
C=O (Carboxylic Acid/Ketone) 1680-1740Sharp
C-O (Carboxylic Acid) 1210-1320Strong
O-H Bend (Carboxylic Acid) 920-950Broad

Source: General IR spectroscopy principles. libretexts.orgyoutube.com

Raman spectroscopy, being complementary to IR, would also provide valuable information about the molecular vibrations, particularly for the non-polar bonds and the quinoline ring system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planar structure of the quinoline ring system and the conformations of the acetyl and carboxylic acid substituents. It would also elucidate the packing of the molecules in the crystal lattice, including any hydrogen bonding networks formed by the carboxylic acid groups. While no specific X-ray crystallography data for this compound was found, studies on related quinoline-4-carboxylic acid derivatives have been conducted. researchgate.net

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₂H₉NO₃), the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations would provide a foundational understanding of the molecule's characteristics at the atomic and electronic levels.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)The electronic properties are fundamentally governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity. For 3-acetylquinoline-4-carboxylic acid, these calculations would reveal how the acetyl and carboxylic acid groups influence the electron distribution across the quinoline (B57606) core.

Table 1: Hypothetical Frontier Molecular Orbital (HOMO-LUMO) Data

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Prediction of Spectroscopic Properties (IR, Raman, UV-Vis)Theoretical calculations can predict the vibrational and electronic spectra of a molecule.

Infrared (IR) and Raman Spectroscopy: Calculations would determine the vibrational frequencies corresponding to the stretching and bending of specific bonds (e.g., C=O, O-H, C-N). These predicted spectra serve as a valuable tool for interpreting experimental spectroscopic data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. This analysis helps to understand the electronic structure and the nature of the excitations within the molecule.

Evaluation of Nonlinear Optical (NLO) PropertiesNonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. Computational methods can evaluate a molecule's potential as an NLO material by calculating its first-order hyperpolarizability (β). A high β value suggests significant NLO properties, which often arise from intramolecular charge transfer. The analysis for this compound would assess how its specific arrangement of electron-donating and -withdrawing groups contributes to its potential NLO response.

Table 2: Hypothetical Nonlinear Optical (NLO) Properties

Parameter Value (a.u.)
Dipole Moment (μ) Data not available
Mean Polarizability (α) Data not available

Global Chemical Reactivity DescriptorsBased on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's overall reactivity. These descriptors are instrumental in predicting how the molecule will behave in chemical reactions.

Table 3: Hypothetical Global Chemical Reactivity Descriptors

Descriptor Formula Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 Data not available
Chemical Hardness (η) (ELUMO - EHOMO)/2 Data not available

Conformational Analysis and Energetic Stability

A thorough conformational analysis of this compound, which would detail the rotational barriers and relative energetic stabilities of its different spatial arrangements, is not extensively documented in publicly available literature. However, based on its chemical structure, we can infer certain conformational characteristics. The primary points of rotational freedom are around the single bonds connecting the acetyl and carboxylic acid groups to the quinoline core.

Theoretical studies on related quinoline derivatives using methods like Density Functional Theory (DFT) have been employed to understand their electronic structures and reactivity. nih.gov Such computational approaches could be applied to this compound to calculate the energies of different conformers and the transition states between them, thus mapping out its potential energy surface and identifying the most stable conformations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools for predicting and analyzing how a molecule like this compound might interact with biological targets. These in silico methods are crucial in modern drug discovery and development.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the interaction between a ligand and its protein target.

Molecular docking studies on various quinoline-4-carboxylic acid derivatives have successfully predicted their binding affinities and poses within the active sites of several important biological targets. For instance, derivatives of 2-aryl-quinoline-4-carboxylic acid have been docked into the active site of Leishmania major N-myristoyltransferase (LmNMT), a potential drug target for leishmaniasis. nih.govnih.gov These studies have been able to predict the binding energies and identify the most stable conformations of the ligands within the enzyme's binding pocket. nih.govnih.gov

Similarly, docking studies have been performed on quinoline derivatives targeting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. msu.edu These simulations have provided binding affinity scores (ΔGB) for various quinoline compounds, suggesting their potential as neuroprotective agents. msu.edu Other studies have explored the docking of quinoline-4-carboxylic acid derivatives into the binding sites of protein kinase CK2 and dihydroorotate (B8406146) dehydrogenase (DHODH), revealing potential inhibitory mechanisms. rsc.org

Table 1: Predicted Binding Affinities of Quinoline Derivatives from Molecular Docking Studies

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
2-Aryl-quinoline-4-carboxylic acidsLeishmania major N-myristoyltransferaseNot explicitly stated in kcal/mol, but high docking scores reported nih.govnih.gov
Dihydroxyl-quinoline derivativesAcetylcholinesterase-7.9 to -9.1 msu.edu
2-Aryl/Heteroaryl-quinoline-4-carboxylic acidsMalarial Protein (PDB ID: 1CET)-8.03 to -8.29 researchgate.net
2-Aryl/Heteroaryl-quinoline-4-carboxylic acidsTuberculosis Protein (PDB ID: 2X22)-7.90 to -8.36 researchgate.net
2-Aryl/Heteroaryl-quinoline-4-carboxylic acidsCancer Protein (PDB ID: 1S63)-7.82 to -8.57 researchgate.net

Note: This table is populated with data from studies on derivatives of quinoline-4-carboxylic acid, as specific data for this compound was not available.

A critical aspect of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-target complex. For quinoline-4-carboxylic acid derivatives, both hydrogen bonding and hydrophobic interactions play significant roles.

In studies with LmNMT, the carboxylic acid group of the quinoline derivatives is often predicted to form crucial hydrogen bonds with amino acid residues in the active site. nih.govnih.gov Similarly, in the active site of acetylcholinesterase, key hydrogen bonds and hydrophobic interactions are identified that contribute to the binding of quinoline-based inhibitors. msu.edu Research on quinoline-4-carboxamide derivatives targeting PDK1 in colorectal cancer has also highlighted the importance of hydrogen bonds with specific amino acid residues like LYS86, ILE87, and SER92. researchgate.net

The aromatic quinoline core itself frequently engages in hydrophobic and π-π stacking interactions with aromatic residues of the protein target, further anchoring the ligand in the binding pocket.

Computational approaches, particularly inverse virtual screening and molecular docking, are instrumental in identifying potential biological targets for novel compounds and elucidating their mechanisms of action. For 2-aryl-quinoline-4-carboxylic acid derivatives, inverse virtual screening successfully identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target, a finding that was subsequently supported by molecular docking and dynamics simulations. nih.govnih.gov This integrated in silico workflow provides a powerful strategy for target identification and validation.

Furthermore, molecular docking studies have been used to rationalize the structure-activity relationships observed in series of quinoline derivatives. For example, by comparing the docking poses and interactions of various derivatives, researchers can explain why certain substitutions lead to enhanced biological activity. This has been applied to understanding the inhibitory potential of quinoline derivatives against targets such as protein kinase CK2 and histone deacetylases (HDACs). nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

MD simulations have been employed to study the stability of complexes between quinoline-4-carboxylic acid derivatives and their target proteins. nih.govnih.gov For instance, simulations of 2-aryl-quinoline-4-carboxylic acid derivatives bound to LmNMT demonstrated the stability of the binding, with some compounds showing enhanced affinity after conformational relaxation of the enzyme. nih.govnih.gov These simulations can reveal subtle changes in the binding mode and the network of intermolecular interactions over time, providing a more realistic model of the biological system.

In a study on quinoline-3-carboxamide (B1254982) derivatives, MD simulations were used to investigate the stability of the ligand-bound forms of several DNA damage response (DDR) kinases, confirming the stability of the protein's secondary structure throughout the simulation.

Analysis of Protein-Ligand Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering a window into the dynamic nature of a ligand interacting with its protein target over time. For quinoline derivatives, MD simulations have been instrumental in establishing the stability of the interactions within the binding site of various enzymes. researchgate.net Studies on related quinoline-3-carboxamides (B1200007) bound to kinases, for instance, have used MD simulations of up to 100 nanoseconds to confirm that the protein's secondary structure remains stable throughout the simulation period when bound to the inhibitor. researchgate.net This stability is a crucial indicator that the ligand forms a viable and lasting complex with its target.

The dynamic behavior of these complexes reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for maintaining the bound state. researchgate.net By simulating the compound within the protein's active site, researchers can observe how the ligand settles into its most favorable binding pose and how the protein structure adapts to accommodate it. This detailed analysis of the dynamic behavior provides a foundational understanding of the ligand's mechanism of action at an atomic level. researchgate.net

Assessment of Conformational Changes and Flexibility (RMSD, RMSF, Radius of Gyration)

To quantify the stability and flexibility of the protein-ligand complex during molecular dynamics simulations, several key metrics are calculated. These include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg).

The RMSF assesses the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are rigid. High RMSF values in certain regions, particularly loops, are common, but stability in the residues that form the binding pocket is critical. Analysis of quinoline complexes has shown that residues in the binding domain exhibit low fluctuation, indicating a stable binding interaction. researchgate.net

Table 1: Key Parameters from Molecular Dynamics Simulations of Quinoline-like Ligand-Protein Complexes
ParameterDescriptionTypical Observation for Stable ComplexReference
RMSD (Root Mean Square Deviation)Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.Plateaus after an initial increase, indicating the system has reached equilibrium. researchgate.netresearchgate.net
RMSF (Root Mean Square Fluctuation)Measures the displacement of each individual residue from its time-averaged position.Low fluctuations for residues in the binding site, higher for flexible loop regions. researchgate.net
Radius of Gyration (Rg)Measures the compactness of the overall protein structure.Remains relatively constant, indicating the protein's overall fold is maintained. researchgate.netnih.gov
Calculation of Binding Free Energies (e.g., MM/PBSA)

While molecular docking can predict the binding pose of a ligand, calculating the binding free energy provides a more accurate estimation of its binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used technique for this purpose. nih.gov This method combines the molecular mechanics energies from the simulation with continuum solvation models to calculate the free energy of binding. nih.gov

The total binding free energy in MM/PBSA is typically decomposed into several components:

Van der Waals interactions: Energy from temporary attractive or repulsive forces between atoms.

Electrostatic energy: Energy from the interaction of static charges.

Polar solvation energy: The energy required to transfer the solute from a vacuum to a polar solvent.

Nonpolar solvation energy: Energy related to the creation of a cavity in the solvent. nih.govnih.gov

Studies on various quinoline derivatives have successfully used MM/PBSA to rank compounds and correlate computational predictions with experimental inhibitory activities. nih.gov For example, MM/PBSA calculations have been used to identify promising quinoline-based candidates for inhibiting acetylcholinesterase by demonstrating favorable binding energies. nih.gov These calculations can reveal that van der Waals forces and nonpolar contributions are often the primary drivers for the binding of quinoline-scaffold inhibitors.

Table 2: Representative Binding Free Energy Components from MM/PBSA Calculations
Energy ComponentDescriptionTypical ContributionReference
ΔG_bindTotal binding free energy.Negative value indicates favorable binding. nih.gov
ΔE_vdwVan der Waals contribution.Often a major favorable contributor. nih.gov
ΔE_elecElectrostatic contribution.Can be favorable or unfavorable depending on charge complementarity. nih.gov
ΔG_polarPolar solvation energy.Often opposes binding (unfavorable). nih.gov
ΔG_nonpolarNonpolar solvation energy (SASA).Generally a minor favorable contributor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the quinoline-4-carboxylic acid scaffold, QSAR models are crucial for understanding which structural, electronic, and physicochemical properties are key to their inhibitory potential. nih.govnih.gov These models use molecular descriptors—numerical representations of a molecule's properties—to develop a predictive equation. nih.gov

By analyzing a series of related compounds, QSAR can identify key features that enhance or diminish activity. For instance, studies on quinoline derivatives have shown that parameters like lipophilicity and specific electronic properties can have a significant influence on their biological function. researchgate.net

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of compounds with their steric and electrostatic fields. researchgate.netnih.gov

In a CoMFA study, each molecule in a dataset is placed in a 3D grid. A probe atom is then moved throughout the grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and the molecule are calculated at each grid point. These energy values serve as the descriptors for building the QSAR model. researchgate.net The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to changes in activity:

Steric Contour Maps: Indicate areas where bulky substituents may increase or decrease activity.

Electrostatic Contour Maps: Show regions where positive or negative charges are favorable for activity.

For scaffolds related to quinolines, such as hydroquinolines, CoMFA has successfully generated models with strong predictive ability, guiding the rational design of new, more potent inhibitors. researchgate.net

Predictive Modeling for Biological Activity

The ultimate goal of QSAR studies is to develop robust models that can accurately predict the biological activity of novel, unsynthesized compounds. nih.gov Modern QSAR modeling often employs various machine learning (ML) algorithms to create these predictive tools. nih.gov

For quinoline derivatives, researchers have developed predictive models using methods such as:

k-Nearest Neighbors (kNN)

Decision Trees (DT)

Artificial Neural Networks (ANN)

Gradient Boosting (GB) nih.gov

These models are trained on a set of compounds with known activities and then validated using a separate test set. researchgate.netnih.gov A successful predictive model, characterized by high correlation coefficients (R²) and low error values (RMSE), can be used to screen virtual libraries of compounds. nih.gov This allows chemists to prioritize the synthesis of candidates that are predicted to have the highest biological activity, thereby saving significant time and resources in the drug discovery pipeline. researchgate.netnih.gov For example, a model developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives achieved a high predictive quality (R² of 95%), demonstrating the power of this approach. nih.gov

Biological Activity and Mechanistic Research in Vitro Studies

Enzyme Inhibition Profiles

Research into the enzyme inhibition capabilities of quinoline-4-carboxylic acid scaffolds has revealed a diverse range of activities. The specific substitution at the 3-position, such as the acetyl group in 3-acetylquinoline-4-carboxylic acid, is a critical determinant of potency and selectivity.

The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) is a key catalyst in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapies against cancer, autoimmune disorders, and parasitic infections. The quinoline-4-carboxylic acid structure is recognized as an important pharmacophore for DHODH inhibition, sharing similarities with the brequinar (B1684385) class of inhibitors. The carboxylic acid moiety is crucial for activity, typically forming a salt bridge with key residues like Arginine (R136) in the enzyme's binding pocket.

Structure-guided design efforts have led to the development of potent quinoline-based DHODH inhibitors. For instance, strategic modifications to the quinoline (B57606) core to introduce hydrogen-bond accepting groups have yielded analogues with nanomolar potency. One such analogue, compound 41 , demonstrated a DHODH IC₅₀ of 9.71 ± 1.4 nM. Another potent derivative, compound 43 , had an IC₅₀ of 26.2 ± 1.8 nM. While these studies highlight the potential of the quinoline-4-carboxylic acid scaffold, specific inhibitory data for the 3-acetyl derivative against DHODH is not extensively detailed in the reviewed literature.

Table 1: DHODH Inhibition by Quinoline-4-Carboxylic Acid Analogues

Compound DHODH IC₅₀ (nM)
Analogue 41 9.71 ± 1.4
Analogue 43 26.2 ± 1.8

Note: Data for specific analogues, not this compound.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation and survival, and its over-activation is a hallmark of many cancers. The class I isoform, PI3Kα, is one of the most frequently mutated oncogenes. While various PI3K inhibitors have been developed, research specifically detailing the in vitro inhibitory activity of this compound against PI3Kα is limited in the available literature. However, broader research into related heterocyclic systems indicates the potential for kinase inhibition. For example, a library of triazolylquinolones, which share a quinolone core, was developed to identify pan-PI3K inhibitors. This work led to a potent pan-PI3K inhibitor with a strategic carboxylic acid group, demonstrating that this functional group can be pivotal for activity within kinase domains.

Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its modulation is a therapeutic target for diseases characterized by dysregulated cell death. The reviewed scientific literature does not provide specific data on the direct modulation of caspase-3 activity by this compound. Research on related heterocyclic structures, such as isoquinoline-1,3,4-trione derivatives, has identified them as novel caspase-3 inhibitors. These compounds were found to be irreversible, slow-binding inhibitors of the enzyme. Another study on 1,2,3-triazole/bis-2(1H)-quinolinone hybrids found that certain compounds exhibited potent and selective inhibition of caspase-3, highlighting the potential of quinoline-based structures to interact with this enzyme.

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. While the quinoline scaffold is explored for various biological activities, specific in vitro studies on the inhibitory effects of this compound against α-glucosidase and α-amylase are not prominently featured in the reviewed literature. However, studies on quinoline hybrids incorporating other pharmacophores like 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole have shown potent, non-competitive α-glucosidase inhibition. For example, a quinoline-1,3,4-oxadiazole conjugate (4i ) showed stronger α-glucosidase inhibition (IC₅₀ = 15.85 µM) than the reference drug acarbose. This suggests that the quinoline nucleus can serve as a valuable scaffold for designing inhibitors of these enzymes.

Table 2: α-Glucosidase Inhibition by Quinoline Hybrids

Compound α-Glucosidase IC₅₀ (µM) Inhibition Mode
Hybrid 4i 15.85 Non-competitive
Hybrid 12k 22.47 Non-competitive

Note: Data for quinoline hybrids, not this compound.

Acetylcholinesterase (AChE) inhibitors are used to enhance cholinergic neurotransmission, representing a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. AChE hydrolyzes the neurotransmitter acetylcholine (B1216132), and its inhibition helps to maintain higher levels of acetylcholine in the brain. A thorough review of available scientific studies indicates a lack of specific research focused on the acetylcholinesterase inhibitory activity of this compound.

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs is a validated strategy in cancer therapy. The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a promising cap group for novel HDAC inhibitors.

In one study, a series of derivatives based on this scaffold were synthesized and evaluated. A lead compound from this series, D28 , which features a 2-phenylquinoline-4-carboxylic acid core, demonstrated significant selectivity for HDAC3 (IC₅₀ = 24.45 µM) with no inhibitory activity against HDAC1, HDAC2, and HDAC6. Another analogue, D29 , which incorporated a hydrazide zinc-binding group, showed remarkably improved potency and selectivity for HDAC3 (IC₅₀ = 0.477 µM) over other isoforms. These findings underscore the potential of the quinoline-4-carboxylic acid framework for developing isoform-selective HDAC inhibitors, particularly targeting HDAC3.

Table 3: HDAC Inhibition Profile of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound HDAC1 IC₅₀ (µM) HDAC2 IC₅₀ (µM) HDAC3 IC₅₀ (µM) HDAC6 IC₅₀ (µM)
D28 > 100 > 100 24.45 > 100

| D29 | 32.59 | 183.5 | 0.477 | > 1000 |

Note: Data for 2-phenyl substituted derivatives, not this compound.

Protein Kinase CK2 Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as a notable class of inhibitors targeting protein kinase CK2, a crucial enzyme implicated in cancer development, viral infections, and inflammatory conditions. nih.gov A study focusing on these derivatives led to the synthesis of forty-three new compounds, of which twenty-two demonstrated inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.govresearchgate.net The most potent inhibitors within this series were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net

Further research into 3-carboxy-4(1H)-quinolones, a class to which this compound is related, has shown them to be ATP-competitive inhibitors of CK2. nih.gov Two particularly active compounds, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid, exhibited IC50 values of 0.3 μM and 1 μM, respectively. nih.gov Their corresponding Ki values were 0.06 μM and 0.28 μM, highlighting a considerable selectivity for CK2 when evaluated against a panel of seven other protein kinases. nih.gov Theoretical and experimental data have contributed to a structural model that outlines the key features responsible for the tight binding of these 3-carboxy-4(1H)-quinolones to the active site of CK2. nih.gov

Table 1: Inhibition of Protein Kinase CK2 by Quinolone Derivatives

Compound IC50 (µM) Ki (µM) Notes
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 0.3 nih.gov 0.06 nih.gov ATP-competitive inhibitor nih.gov
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid 1 nih.gov 0.28 nih.gov ATP-competitive inhibitor nih.gov
Various 3-quinoline carboxylic acid derivatives 0.65 - 18.2 nih.govresearchgate.net Not Reported 22 compounds showed activity nih.govresearchgate.net

Matrix Metalloprotease Inhibition (e.g., TACE)

The therapeutic potential of inhibiting matrix metalloproteinases (MMPs) has led to the investigation of various compounds, including carboxylic acid derivatives. nih.gov While direct studies on this compound's effect on Tumor Necrosis Factor-alpha Converting Enzyme (TACE) are not specified, research on related carboxylic acid inhibitors of MMPs is relevant. For instance, a series of carboxylic acid inhibitors of MMP-13 have been developed that show no significant inhibition of TACE. nih.gov This highlights the possibility of designing selective MMP inhibitors within the broader class of carboxylic acids. The dual inhibition of TACE and MMPs has been explored with compounds like GW3333, which has shown efficacy in animal models of arthritis, suggesting that this dual activity could be a therapeutic strategy for inflammatory diseases. researchgate.net

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Inhibition of Mpro can prevent the processing of viral polyproteins, thereby halting viral proliferation. nih.gov In silico studies have explored the potential of various inhibitors, including natural and synthetic compounds, to bind to and inhibit SARS-CoV-2 Mpro. nih.gov These studies indicate that inhibitors can bind to the junction of domains II and III of the protease, which is crucial for its dimerization and catalytic function. nih.gov While specific research on this compound is not detailed, the broader class of quinoline derivatives is being investigated for its potential antiviral properties.

Cellular Response and Intracellular Pathway Modulation (In Vitro)

Inhibition of Cell Proliferation in Cancer Cell Lines

A derivative of the quinoline class, 4-amino-3-acetylquinoline, has demonstrated significant cytotoxic and antiproliferative activity against the murine leukemia cell line L1210. nih.gov This compound exhibited IC50 values below 4 µg/mL, a threshold established by the National Cancer Institute for a compound to be considered a potential anticancer drug. nih.gov The cytotoxic effect was dose- and time-dependent, with IC100 values of 50 µg/mL for 24 hours, 25 µg/mL for 48 hours, and 10 µg/mL for 72 hours of exposure. nih.gov Furthermore, various 2-styryl-4-quinoline carboxylic acids have shown significant cytotoxicity against A549 and SKOV3 cell lines. researchgate.net

Table 2: Cytotoxic Activity of 4-amino-3-acetylquinoline on L1210 Cells

Exposure Time IC100 (µg/mL)
24 hours 50 nih.gov
48 hours 25 nih.gov
72 hours 10 nih.gov

Induction of Apoptosis in Cancer Cells

In addition to inhibiting proliferation, 4-amino-3-acetylquinoline has been shown to induce apoptosis in L1210 leukemia cells. nih.gov The treatment with cytotoxic concentrations of this quinoline derivative led to characteristic morphological changes associated with apoptosis and fragmentation of DNA. nih.gov The ability of quinoline derivatives to induce apoptosis is a crucial aspect of their potential as anticancer agents. nih.gov Studies on other quinoline-4-carboxamide derivatives have also demonstrated their capacity to induce apoptosis in various cancer cell lines, including colon, pancreatic, and breast cancer cells. nih.gov

Effects on DNA Cellular Content

The interaction of quinoline derivatives with DNA is a subject of ongoing research. In silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest that these molecules can bind to the minor groove of the DNA duplex, specifically in the A/T rich regions. nih.govresearchgate.net This binding is predicted to involve hydrogen bond interactions with adenine (B156593) and guanine (B1146940) base pairs. nih.govresearchgate.net Such interactions can potentially interfere with DNA replication and transcription, contributing to the antiproliferative effects of these compounds. The study of 4-amino-3-acetylquinoline also pointed to apoptotic DNA fragmentation as a consequence of its cytotoxic action. nih.gov

Involvement of Reactive Oxygen Species (ROS) Signaling and p38 MAPK Pathway

There is currently no available research specifically investigating the role of this compound in modulating Reactive Oxygen Species (ROS) signaling or its interaction with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. While other quinoline derivatives have been studied for their influence on cellular signaling pathways, including those involving p38 MAPK, these findings cannot be extrapolated to the 3-acetyl derivative without direct experimental evidence.

Antimicrobial Efficacy (In Vitro)

A thorough search of scientific literature and databases did not yield any studies that have evaluated the in vitro antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. The antibacterial properties reported for other quinoline-4-carboxylic acid derivatives are specific to their unique structural modifications and cannot be attributed to the 3-acetyl variant.

There is no published data on the in vitro antifungal activity of this compound against any specific fungal strains. Research on the antifungal potential of the quinoline scaffold has focused on other derivatives, leaving the specific contribution of the 3-acetyl group at the C3 position uninvestigated.

Antiprotozoal Activity: In Vitro Studies against Parasitic Organisms (e.g., Leishmania donovani)

No in vitro studies on the antiprotozoal activity of this compound have been reported. While the quinoline core is a known scaffold in the development of antileishmanial agents, research has concentrated on other analogues. nih.govsemanticscholar.org Consequently, the efficacy of this compound against parasitic organisms such as Leishmania donovani remains unknown.

Antiviral Activity (e.g., RSV, YFV, HIV-1)

The antiviral potential of this compound has not been explored in any published research. There are no available studies assessing its activity against Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), Human Immunodeficiency Virus-1 (HIV-1), or any other viruses. The antiviral activities identified in other quinoline derivatives are linked to different substitution patterns. nih.gov

Antioxidant Activity Evaluation

No studies have been conducted to evaluate the antioxidant properties of this compound. While research has been performed on the antioxidant potential of various quinoline-4-carboxylic acid derivatives, these investigations have not included the 3-acetyl substituted compound. nih.govui.ac.id

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for iteratively optimizing lead compounds to enhance potency, selectivity, and other pharmacologically important features. researchgate.net For derivatives of the quinoline-4-carboxylic acid scaffold, SAR studies have been crucial in identifying key structural regions where modifications significantly impact biological activity. nih.gov

Influence of Substituents on Potency and Selectivity

The potency and selectivity of quinoline-4-carboxylic acid derivatives are highly sensitive to the nature and position of various substituents on the quinoline ring system. Research has identified several critical positions for substitution, primarily the C2, C3, C4, and the benzo portion of the ring, which dictate the compound's inhibitory power and target specificity. nih.gov

A stringent requirement for inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH) is the presence of a carboxylic acid group at the C4 position. nih.gov Esterification or amidation of this group often leads to a significant drop in activity, highlighting its crucial role in binding, potentially through forming a salt bridge with arginine residues (like R136 in DHODH) or hydrogen bonds. nih.govmdpi.com

Substituents at the C2 position are also critical. For DHODH inhibition, bulky and hydrophobic groups at this position are necessary for potent activity. nih.gov SAR studies have shown that introducing various aryl groups, such as substituted phenyl rings or biphenyl (B1667301) moieties, can significantly enhance potency. nih.govnih.gov For instance, the development of a potent antiviral lead, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), with an IC₅₀ of 1 nM against human DHODH, was achieved through systematic optimization of the C2 substituent. nih.govelsevierpure.com

The C3 position, where the acetyl group resides in the parent compound, also plays a role. The presence of a small alkyl group like a methyl at C3 can be favorable in some contexts, though it can also introduce synthetic challenges. nih.gov

Modifications on the benzo portion of the quinoline ring (positions C5, C6, C7, and C8) are key for fine-tuning both potency and selectivity. In the context of cannabinoid receptor (CB2) agonists based on a related 4-quinolone-3-carboxamide scaffold, the position of substituents was found to govern selectivity. Substituents at the C6 or C8 position tended to confer high CB2 selectivity, whereas substitution at C7 resulted in lower selectivity. nih.gov Similarly, for SIRT3 inhibitors, introducing various substituted phenylpiperazines or phenylamines to the 4-carboxylic acid group allowed for the modulation of inhibitory activity and selectivity over other sirtuin isoforms like SIRT1 and SIRT2. nih.govfrontiersin.org

The following tables summarize SAR findings from studies on quinoline-4-carboxylic acid derivatives targeting DHODH.

Table 1: Influence of C2 Substituents on DHODH Inhibition Data derived from studies on quinoline-4-carboxylic acid analogs. nih.gov

Compound IDC2-SubstituentDHODH IC₅₀ (µM)
Analog APhenyl5.50
Analog B4-Fluorophenyl1.20
Analog C2'-Fluoro-1,1'-biphenyl-4-yl0.05
Analog D5-isopropyl-2-methyl-4-phenoxyphenyl0.001

Table 2: Effect of C4-Carboxylic Acid Modification on Kinase Inhibition Data derived from studies on quinazoline-4-carboxylic acid analogs. mdpi.com

Compound TypeModificationRelative Activity
Free Acid-COOHHigh
Ethyl Ester-COOEt~5-fold decrease

Stereochemical Considerations and Conformational Requirements

While the core quinoline ring is planar, the substituents, particularly bulky groups at the C2 position, can rotate. The optimal spatial orientation of these groups is essential for activity. Molecular modeling and X-ray crystallography studies have shown that the biphenyl moiety of potent inhibitors like brequinar must adopt a specific twisted conformation to fit into the largely nonpolar binding pocket of DHODH. nih.gov Overlaying the optimal poses of different analogs in the binding site can reveal that even small changes can affect the ability to form key interactions, such as hydrogen bonds. nih.gov

Furthermore, the introduction of certain substituents can lead to unfavorable steric effects, or clashes, within the active site, thereby reducing inhibitory activity. mdpi.com This implies a well-defined volume for substituents, and exceeding this space can be detrimental to binding affinity. The successful design of potent inhibitors often depends on achieving a conformation that maximizes favorable interactions while avoiding these steric hindrances.

Pharmacophore Modeling and Lead Compound Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netnih.gov This model then serves as a template for designing new molecules with improved potency and selectivity.

For quinoline-4-carboxylic acid derivatives, pharmacophore models have been developed based on the structures of known active compounds and co-crystal structures with their target proteins. nih.govnih.gov For DHODH inhibitors, a high-resolution co-crystal structure with a brequinar analogue provided insight into the essential pharmacophore. nih.gov Key features include:

A hydrogen bond acceptor/anionic group (the C4-carboxylate).

A hydrogen bond acceptor (the quinoline nitrogen).

A large hydrophobic region corresponding to the C2-substituent.

This type of model is instrumental in lead compound optimization. researchgate.net By understanding the key pharmacophoric features, chemists can rationally design new analogs. For example, in the development of SIRT3 inhibitors, molecular docking studies revealed specific binding patterns in the active site that distinguished them from SIRT1 and SIRT2, guiding the synthesis of more selective compounds. nih.govfrontiersin.org The process is iterative: new compounds are designed based on the model, synthesized, and then tested. The results of these tests are then used to refine the pharmacophore model, leading to a cycle of design and improvement that ultimately yields highly potent and selective lead compounds. researchgate.netnih.gov

Non Biological Research Applications

Catalytic Applications (e.g., in Transfer Hydrogenation)

The quinoline (B57606) scaffold, particularly with functional groups, presents opportunities for catalytic transformations. One such application is in transfer hydrogenation, a process of adding hydrogen to a molecule from a source other than molecular hydrogen (H₂).

In a notable study, 3-acetylquinoline (B1336125) was subjected to partial transfer hydrogenation using a cobalt-amido cooperative catalyst. The reaction, conducted at room temperature in tetrahydrofuran (B95107) (THF), utilized ammonia (B1221849) borane (B79455) (H₃N∙BH₃) as the hydrogen source. The process demonstrated chemoselectivity, where the acyl group (acetyl group) was preferentially hydrogenated over the quinoline ring's N-heterocycle. This resulted in the reduction of the acetyl group to a hydroxyl group, yielding the corresponding alcohol in 89% yield. This selective reduction highlights the potential of using such catalysts to modify specific functional groups on the quinoline core without altering the aromatic system.

Table 1: Catalytic Transfer Hydrogenation of 3-Acetylquinoline

ParameterCondition
Substrate 3-acetylquinoline
Catalyst Cobalt-amido complex (0.5 mol%)
Hydrogen Source Ammonia Borane (H₃N∙BH₃)
Solvent Tetrahydrofuran (THF)
Temperature 25 °C
Result Selective reduction of the acetyl group
Product 3-(1-hydroxyethyl)quinoline-4-carboxylic acid
Yield 89%

Role as Key Intermediates in the Synthesis of Diverse Chemical Entities

Quinoline-4-carboxylic acids are foundational molecules in organic synthesis, serving as key intermediates for constructing more complex chemical structures. kfupm.edu.saiipseries.org 3-acetylquinoline-4-carboxylic acid, with its multiple functional groups, is a versatile precursor for a variety of quinoline derivatives. Its synthesis and use as an intermediate are often conceptualized through established name reactions like the Doebner and Pfitzinger syntheses. wikipedia.orgnih.govwikipedia.orgresearchgate.net

The Doebner Reaction , a variation of the Doebner-von Miller reaction, provides a direct route to quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgnih.gov This three-component reaction typically involves an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.org In the context of synthesizing this compound itself, a substituted aniline would react with a dicarbonyl compound equivalent to acetyl pyruvic acid. Conversely, once formed, this compound can be a starting point for further derivatization, where the carboxylic acid or the acetyl group can be modified to build more elaborate molecules.

The Pfitzinger Reaction is another powerful method for creating quinoline-4-carboxylic acids. nih.govwikipedia.orgresearchgate.net This reaction condenses isatin (B1672199) (or a derivative) with a carbonyl compound in the presence of a base. wikipedia.org To form a 3-acetyl substituted quinoline, an appropriately substituted isatin could be reacted with a compound containing an acetyl group and an adjacent active methylene. The resulting this compound serves as a valuable building block, with the carboxylic acid handle allowing for transformations such as amidation or esterification, while the acetyl group can undergo condensation or reduction reactions.

Development as Amylolytic Agents

Amylolytic agents, or amylase inhibitors, are compounds that can slow down the digestion of carbohydrates. This is a significant area of research for managing conditions related to carbohydrate metabolism. While direct studies on this compound as an amylolytic agent are not prominent, research on structurally related quinoline carboxylic acids indicates the potential of this class of compounds.

α-Amylase and α-glucosidase are key enzymes responsible for breaking down dietary starches into glucose. nih.govresearchgate.net Inhibition of these enzymes is a validated strategy for controlling post-prandial hyperglycemia. Studies have shown that quinoline derivatives can act as inhibitors for both α-amylase and α-glucosidase. nih.govresearchgate.net

A key finding in the field is that the position of the carboxylic acid group on the quinoline ring significantly influences the inhibitory activity. One study compared the efficacy of different quinoline carboxylic acid isomers and found the following order of inhibitory potency against both α-glucosidase and α-amylase: quinoline-2-carboxylic acid > quinoline-3-carboxylic acid > quinoline-4-carboxylic acid. researchgate.net Although quinoline-4-carboxylic acid was the least potent among the isomers tested, it still showed inhibitory activity. The presence of additional functional groups, such as the acetyl group in this compound, could modulate this activity. Structure-activity relationship (SAR) studies on other inhibitor classes, like benzoic acids, have shown that substituents on the aromatic ring play a crucial role in binding to the enzyme's active site, often through hydrogen bonding and hydrophobic interactions. nih.govmdpi.com Therefore, the acetyl and carboxylic acid groups on the 3- and 4-positions of the quinoline ring could potentially interact with amino acid residues of amylase, making this compound a candidate for further investigation as an amylolytic agent.

Table 2: Comparative α-Amylase and α-Glucosidase Inhibition by Quinoline Carboxylic Acid Isomers

CompoundRelative α-Glucosidase InhibitionRelative α-Amylase Inhibition
Quinoline-2-carboxylic acidHighHigh
Quinoline-3-carboxylic acidModerateModerate
Quinoline-4-carboxylic acidLowLow

Data synthesized from comparative studies indicating potency trends. researchgate.net

Corrosion Inhibition Mechanisms and Performance

Quinoline and its derivatives are well-documented as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. kfupm.edu.saresearchgate.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The primary mechanism of inhibition involves the interaction of the inhibitor molecule with the metal. The quinoline ring system is rich in π-electrons and contains a nitrogen heteroatom with a lone pair of electrons. These features facilitate adsorption onto the metal surface through both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation with vacant d-orbitals of the metal). kfupm.edu.saresearchgate.net The planar orientation of the quinoline molecule allows for a high degree of surface coverage.

The performance of quinoline-based inhibitors is significantly enhanced by the presence of certain functional groups. researchgate.netresearchgate.net Substituents containing heteroatoms (like oxygen in carbonyl and carboxyl groups) or those that increase the electron density of the ring can strengthen the adsorption process. For this compound, both the carboxylic acid (-COOH) and the acetyl (-COCH₃) groups are expected to contribute positively to its corrosion inhibition properties.

Carboxylic Acid Group: The oxygen atoms in the carboxyl group can act as additional adsorption centers. Studies on quinaldic acid (quinoline-2-carboxylic acid) have demonstrated its superior inhibition efficiency compared to unsubstituted quinoline, attributed to the strong coordination of the carboxylate group with the metal surface. researchgate.net

Acetyl Group: The carbonyl oxygen of the acetyl group also possesses a lone pair of electrons, providing another site for interaction with the metal surface.

Therefore, this compound can be classified as a mixed-type inhibitor, meaning it is likely to suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process by blocking active sites on the metal surface. Its multifunctional nature suggests a strong potential for high inhibition efficiency. researchgate.net

Future Research Directions and Emerging Methodologies

Rational Design and Synthesis of Advanced Derivatives

The foundation of discovering novel therapeutic agents often lies in the strategic modification of a core chemical structure. For 3-acetylquinoline-4-carboxylic acid, future research will undoubtedly focus on the rational design and synthesis of advanced derivatives to enhance biological activity and refine pharmacological profiles.

Classic synthetic methodologies such as the Pfitzinger and Doebner reactions have been instrumental in creating the quinoline (B57606) core. nih.govnih.govnih.gov The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. researchgate.net Similarly, the Doebner reaction provides a three-component approach to quinoline synthesis. nih.gov However, to expand the structural diversity and overcome the limitations of these traditional methods, more advanced synthetic routes are being employed. nih.govnih.gov

A key strategy involves introducing a wider array of substituents onto the quinoline scaffold. This can be achieved through modern cross-coupling reactions like the Suzuki reaction, which allows for the introduction of various aryl and heteroaryl groups. nih.gov The synthesis of quinoline-4-carboxylic acid-chalcone hybrids has also been explored, utilizing the Claisen-Schmidt condensation to attach a chalcone (B49325) moiety to the 3-position of the quinoline ring. nih.gov

The rationale behind the design of these new derivatives is often structure-guided. nih.govnih.gov By understanding the three-dimensional structure of the biological target, researchers can design molecules with specific functionalities to enhance binding affinity and selectivity. For example, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, analogues of a lead compound were designed to form new hydrogen bond interactions with specific amino acid residues within the enzyme's binding pocket. nih.govnih.gov This approach led to the discovery of highly potent inhibitors. nih.govnih.gov

Future synthetic efforts will likely continue to explore diverse derivatization of the this compound backbone. This includes the synthesis of amides, esters, and various heterocyclic-fused quinolines to modulate properties such as solubility, lipophilicity, and metabolic stability. researchgate.netresearchgate.netmdpi.com The goal is to generate a library of compounds with a broad range of physicochemical and pharmacological properties for comprehensive biological evaluation.

Integration of Advanced Computational Methodologies in Drug Discovery

The integration of advanced computational methodologies has become an indispensable part of modern drug discovery, offering a faster and more cost-effective way to identify and optimize lead compounds. emanresearch.orgnih.gov For this compound and its derivatives, these in silico tools are crucial for predicting biological activity, understanding mechanisms of action, and guiding synthetic efforts. nih.govco-ac.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govco-ac.com For quinoline derivatives, molecular docking has been used to study their interactions with various targets, including HIV reverse transcriptase, acetyl-CoA carboxylase, and sirtuins. nih.govnih.govfrontiersin.org By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and selectivity. nih.govnih.gov This information is then used to design new derivatives with improved binding characteristics. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.orgnih.gov These models are used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. nih.gov For quinoline derivatives, 2D and 3D-QSAR studies have been employed to understand the structural requirements for activities such as P-glycoprotein inhibition. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. frontiersin.orgmdpi.com This method can be used to assess the stability of the interactions predicted by molecular docking and to explore conformational changes in both the ligand and the protein upon binding. frontiersin.orgmdpi.com For 2-aryl-quinoline-4-carboxylic acid derivatives, MD simulations have been used to demonstrate the stable binding of these compounds to Leishmania major N-myristoyltransferase. frontiersin.org

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. emanresearch.org These models can be generated based on the structure of a known active ligand or the binding site of a target protein. Pharmacophore models serve as templates for virtual screening of large compound libraries to identify new molecules with the desired activity.

The synergy between these computational methods and experimental work is a powerful paradigm in drug discovery. In silico predictions can guide the design and synthesis of new this compound derivatives, while experimental results can be used to refine and validate the computational models.

Identification and Validation of Novel Biological Targets

A crucial aspect of future research on this compound derivatives is the identification and validation of new biological targets. While this scaffold has shown promise against known targets, exploring its potential to interact with other proteins could open up new therapeutic avenues.

Inverse virtual screening is a computational approach that can be used to identify potential new targets for a given compound. frontiersin.orgresearchgate.net This method involves docking a molecule of interest against a large library of protein structures to predict which proteins it is most likely to bind to. researchgate.net This approach has been successfully used to identify Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.orgresearchgate.net

Once a potential new target is identified, it must be experimentally validated. This typically involves in vitro assays to confirm that the compound can indeed bind to and modulate the activity of the target protein. For example, researchers have identified and validated that derivatives of quinoline-4-carboxylic acid can inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.govnih.govnih.gov Similarly, other studies have identified protein kinase CK2 and sirtuin 3 (SIRT3) as targets for quinoline carboxylic acid derivatives. frontiersin.orgnih.gov

The asialoglycoprotein receptor (ASGPR), a lectin highly expressed on hepatocytes, has also been identified as a target for 3-hydroxyquinoline-4-carboxylic acid derivatives, suggesting their potential for liver-targeted drug delivery. publichealthtoxicology.com

The identification of novel biological targets is not only important for discovering new therapeutic applications but also for understanding the potential for off-target effects and toxicity. A comprehensive understanding of the target profile of this compound and its derivatives is essential for their safe and effective development as drugs.

Standardization of In Vitro Assays and Meta-Analysis for Discrepancy Resolution

For instance, various assays are used to evaluate the biological activities of quinoline derivatives, including the MTT assay for cytotoxicity, the ABTS assay for antioxidant activity, and enzyme inhibition assays for specific targets. nih.govresearchgate.netnih.gov To facilitate meaningful comparisons across studies, there is a need for the development and adoption of standardized protocols for these key assays. This would involve specifying the exact experimental conditions to be used, as well as including appropriate positive and negative controls.

Furthermore, as the body of literature on this compound derivatives grows, meta-analysis will become an increasingly valuable tool for resolving discrepancies and obtaining a more robust estimate of a compound's efficacy. Meta-analysis is a statistical technique that combines the results of multiple independent studies to produce a single, more precise estimate of the effect size. This can be particularly useful when individual studies have small sample sizes or produce conflicting results.

The development of reliable QSAR models, which depend on high-quality and consistent data, also underscores the need for standardized assays. nih.gov By minimizing experimental variability, researchers can build more accurate predictive models that can accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-acetylquinoline-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The Pfitzinger reaction is a classical approach for synthesizing quinoline-4-carboxylic acid derivatives. For this compound, a modified Pfitzinger protocol using isatin derivatives and ketones under alkaline conditions (e.g., NaOH/ethanol) can be employed. Optimization involves:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Using ammonium acetate to enhance cyclization efficiency.
  • Solvent polarity : Ethanol or DMF improves solubility of intermediates .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventEthanolHigh solubility
CatalystAmmonium acetate15–20% increase
Temperature70°CMinimizes degradation

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation proceed?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the acetyl group (δ 2.5–2.7 ppm for CH3_3) and quinoline protons (δ 7.5–8.5 ppm). 13^{13}C NMR identifies the carboxylic carbon (δ 170–175 ppm) .
  • IR : Stretching vibrations for C=O (carboxylic acid: ~1700 cm1^{-1}; acetyl: ~1680 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak [M+H]+^+ confirms molecular weight. Fragmentation patterns distinguish quinoline and acetyl moieties .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-saturation with sonication (30 min at 40°C) enhances dissolution .
  • Stability : Degrades under prolonged UV exposure. Store at –20°C in amber vials with desiccants to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the electronic properties and target interactions of this compound?

  • Methodological Answer :

  • DFT : Calculate HOMO-LUMO gaps to predict reactivity. The acetyl group lowers electron density on the quinoline ring, enhancing electrophilic substitution potential .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The carboxylic acid group forms hydrogen bonds with active-site residues .
    • Data Table :
Computational ParameterValue/OutcomeRelevance
HOMO-LUMO Gap (eV)4.2High kinetic stability
Binding Affinity (kcal/mol)–8.9Strong enzyme inhibition

Q. How do structural modifications at the 3-acetyl position influence the biological activity of quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Replace the acetyl group with bulkier substituents (e.g., adamantyl) to enhance lipophilicity and membrane penetration. Conversely, hydrophilic groups (e.g., hydroxyl) improve solubility but reduce bioavailability .
  • Case Study : 4-(1-Adamantyl)quinoline-2-carboxylic acid derivatives show 10-fold higher antitubercular activity compared to acetyl analogs due to improved target binding .

Q. How should researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values across studies, standardizing assays (e.g., MTT vs. resazurin for cytotoxicity).
  • Structural Validation : Confirm compound identity via XRD or 2D-NMR to rule out isomer contamination .
  • Experimental Replication : Vary cell lines (e.g., HeLa vs. HepG2) to assess tissue-specific effects .

Methodological Best Practices

  • Handling Contradictions : Cross-validate HPLC purity (>95%) with LC-MS to ensure batch consistency .
  • Experimental Design : For bioactivity assays, include positive controls (e.g., ciprofloxacin for antimicrobial studies) and triplicate replicates to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.